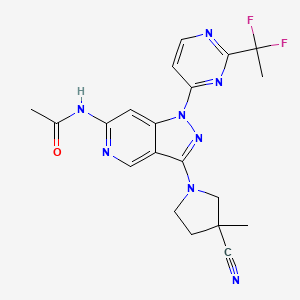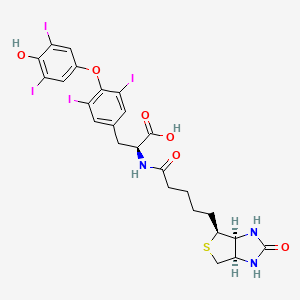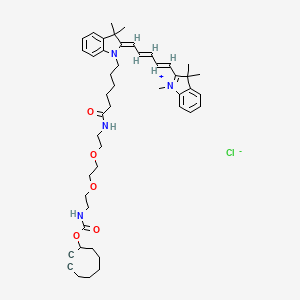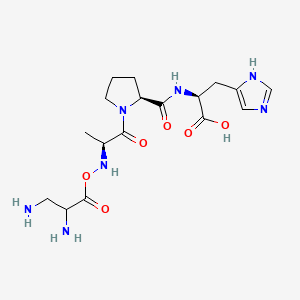
Heneicosanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heneicosanoyl-CoA is a long-chain fatty acyl coenzyme A (CoA) ester, specifically a derivative of heneicosanoic acid. It is an endogenous metabolite involved in various biochemical processes, particularly in the metabolism of very long-chain fatty acids. This compound is a substrate for very long-chain acyl-CoA dehydrogenase (VLCAD) in the anaerobic electron transfer flavoprotein (ETF) assay .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heneicosanoyl-CoA can be synthesized through chemo-enzymatic methods. One common approach involves the activation of heneicosanoic acid with CoA in the presence of ATP and CoA ligase enzymes. The reaction typically occurs under mild conditions, with the enzyme facilitating the formation of the thioester bond between the fatty acid and CoA .
Industrial Production Methods
Industrial production of this compound is less common due to its specific research applications. it can be produced on a larger scale using biotechnological methods involving genetically engineered microorganisms that express the necessary enzymes for CoA ester synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Heneicosanoyl-CoA undergoes various biochemical reactions, including:
Oxidation: Catalyzed by VLCAD, leading to the formation of enoyl-CoA derivatives.
Reduction: Involves the reduction of the acyl group, typically in metabolic pathways.
Substitution: The CoA moiety can be substituted with other functional groups in enzymatic reactions
Common Reagents and Conditions
Oxidation: Requires VLCAD and oxygen.
Reduction: Involves NADH or NADPH as reducing agents.
Substitution: Enzymes such as acyltransferases are commonly used
Major Products Formed
Oxidation: Enoyl-CoA derivatives.
Reduction: Reduced acyl-CoA derivatives.
Substitution: Various acyl-CoA derivatives depending on the substituent
Aplicaciones Científicas De Investigación
Heneicosanoyl-CoA is primarily used in scientific research to study metabolic pathways involving very long-chain fatty acids. Its applications include:
Chemistry: Used as a substrate in enzymatic assays to study the activity of VLCAD and other related enzymes.
Biology: Investigates the role of long-chain fatty acids in cellular metabolism and energy production.
Medicine: Researches metabolic disorders related to fatty acid oxidation, such as VLCAD deficiency.
Industry: Limited industrial applications, mainly used in research and development of biotechnological processes
Mecanismo De Acción
Heneicosanoyl-CoA exerts its effects by serving as a substrate for VLCAD in the mitochondrial fatty acid β-oxidation pathway. The enzyme catalyzes the initial step of β-oxidation, converting this compound to enoyl-CoA derivatives. This process involves the transfer of electrons to the ETF, which subsequently transfers them to the mitochondrial respiratory chain, leading to ATP production .
Comparación Con Compuestos Similares
Similar Compounds
Octadecanoyl-CoA: Another long-chain fatty acyl-CoA with 18 carbon atoms.
Eicosanoyl-CoA: A long-chain fatty acyl-CoA with 20 carbon atoms.
Docosanoyl-CoA: A long-chain fatty acyl-CoA with 22 carbon atoms.
Uniqueness
Heneicosanoyl-CoA is unique due to its specific chain length of 21 carbon atoms, which influences its interaction with enzymes and its role in metabolic pathways. Its specific substrate properties make it valuable for studying VLCAD activity and related metabolic processes .
Propiedades
Fórmula molecular |
C42H76N7O17P3S |
|---|---|
Peso molecular |
1076.1 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] henicosanethioate |
InChI |
InChI=1S/C42H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-33(51)70-26-25-44-32(50)23-24-45-40(54)37(53)42(2,3)28-63-69(60,61)66-68(58,59)62-27-31-36(65-67(55,56)57)35(52)41(64-31)49-30-48-34-38(43)46-29-47-39(34)49/h29-31,35-37,41,52-53H,4-28H2,1-3H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)/t31-,35+,36?,37+,41-/m1/s1 |
Clave InChI |
XMBMBMSJLOFTBI-LDIUYDAISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)

![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)



![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)


![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)

